molecular formula C24H17NO7 B2974802 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate CAS No. 321687-24-5

5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate

Cat. No.: B2974802
CAS No.: 321687-24-5
M. Wt: 431.4
InChI Key: WIBHHSFZORHTGP-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the furan-2-carboxylate group: This can be achieved through esterification reactions involving furan-2-carboxylic acid and appropriate alcohols.

    Introduction of the imino group: This step may involve the condensation of 4-methoxybenzaldehyde with an amine to form the imine linkage.

    Coupling reactions: The final step may involve coupling the furan-2-carboxylate and imino-containing intermediates under specific conditions, such as the presence of catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce amine-containing compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development: Due to its unique structure, the compound may be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutics: Research may explore its use in developing new therapeutic agents targeting specific diseases.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-hydroxyphenyl)imino]methyl]phenyl furan-2-carboxylate
  • 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-chlorophenyl)imino]methyl]phenyl furan-2-carboxylate

Uniqueness

The unique combination of functional groups in 5-(furan-2-carbonyloxy)-2-[(1E)-[(4-methoxyphenyl)imino]methyl]phenyl furan-2-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-28-18-10-7-17(8-11-18)25-15-16-6-9-19(31-23(26)20-4-2-12-29-20)14-22(16)32-24(27)21-5-3-13-30-21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBHHSFZORHTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.